molecular formula C18H34O2 B12453254 9-Hexacecenoic acid ethyl ester

9-Hexacecenoic acid ethyl ester

Cat. No.: B12453254
M. Wt: 282.5 g/mol
InChI Key: JELGPLUONQGOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a monounsaturated fatty acid ester with the molecular formula C18H34O2 and a molecular weight of 282.46 g/mol . This compound is commonly found in various natural sources, including fish oils and certain plant oils.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-hexadecenoic acid ethyl ester typically involves the esterification of 9-hexadecenoic acid with ethanol. This reaction can be catalyzed by either acid or base catalysts. Commonly used acid catalysts include sulfuric acid and hydrochloric acid, while sodium hydroxide is a typical base catalyst .

Industrial Production Methods: In industrial settings, the production of 9-hexadecenoic acid ethyl ester often involves the transesterification of triglycerides found in natural oils. This process uses ethanol and a catalyst, such as sodium methoxide, to convert the triglycerides into the desired ester .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Hexadecenoic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the production of biodiesel and as a lubricant additive

Mechanism of Action

The mechanism of action of 9-hexadecenoic acid ethyl ester involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism, such as lipases and desaturases. The compound also affects signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 9-Hexadecenoic acid ethyl ester is unique due to its specific chain length and degree of unsaturation, which confer distinct physical and chemical properties. Its moderate chain length and single double bond make it less prone to oxidation compared to polyunsaturated esters, while still maintaining beneficial biological activities .

Properties

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

ethyl hexadec-9-enoate

InChI

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3

InChI Key

JELGPLUONQGOHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.